molecular formula C28H40F6Hg2O6 B142977 Chloride ionophore II CAS No. 145889-57-2

Chloride ionophore II

Cat. No.: B142977
CAS No.: 145889-57-2
M. Wt: 987.8 g/mol
InChI Key: UMYVIFNPTFWRLT-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Chloride ionophore II involves the reversible binding of ions. Ionophores like this compound are lipid-soluble entities that transport ions across the cell membrane . They catalyze ion transport across hydrophobic membranes, such as liquid polymeric membranes or lipid bilayers found in living cells or synthetic vesicles .

Safety and Hazards

Chloride ionophore II is classified as acutely toxic, causing harm if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future of Chloride ionophore II lies in its potential applications in various fields. For instance, ionophore-based dye liquid nanoemulsion sensors exhibiting rapid response, high selectivity, and high sensitivity to chloride have been developed . Since nanoemulsions contain extremely high concentrations of dyes and have large surface areas, rapid and highly sensitive measurements were possible . Another study suggests that the adsorption system of manganese chloride-tetratolylporphyrin was recommended for ionophore application because it showed the highest adsorption energies involving chemical bonds during the complexation process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chloride ionophore II involves the reaction of 4,5-dimethyl-3,6-dioctyloxy-o-phenylene with mercury trifluoroacetate. The reaction is typically carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The final product is often purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Properties

IUPAC Name

[3,4-dimethyl-2,5-dioctoxy-6-[(2,2,2-trifluoroacetyl)oxymercurio]phenyl]-(2,2,2-trifluoroacetyl)oxymercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O2.2C2HF3O2.2Hg/c1-5-7-9-11-13-15-19-25-23-17-18-24(22(4)21(23)3)26-20-16-14-12-10-8-6-2;2*3-2(4,5)1(6)7;;/h5-16,19-20H2,1-4H3;2*(H,6,7);;/q;;;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYVIFNPTFWRLT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=C(C(=C(C(=C1C)C)OCCCCCCCC)[Hg]OC(=O)C(F)(F)F)[Hg]OC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40F6Hg2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586824
Record name [3,4-Dimethyl-2,5-dioctoxy-6-[(2,2,2-trifluoroacetyl)oxymercurio]phenyl]-(2,2,2-trifluoroacetyl)oxymercury
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

987.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145889-57-2
Record name [3,4-Dimethyl-2,5-dioctoxy-6-[(2,2,2-trifluoroacetyl)oxymercurio]phenyl]-(2,2,2-trifluoroacetyl)oxymercury
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloride ionophore II
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloride ionophore II
Reactant of Route 2
Chloride ionophore II
Reactant of Route 3
Chloride ionophore II
Reactant of Route 4
Reactant of Route 4
Chloride ionophore II
Reactant of Route 5
Chloride ionophore II
Reactant of Route 6
Reactant of Route 6
Chloride ionophore II

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.